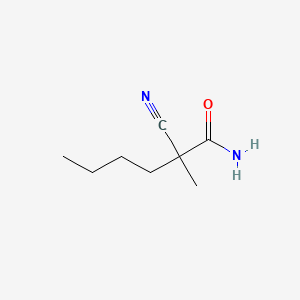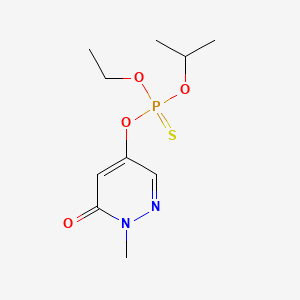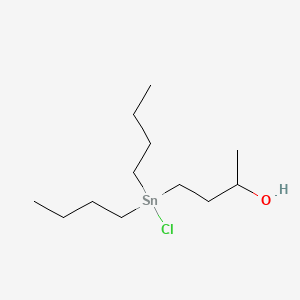
3-Hydroxybutyl dibutyltin chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxybutyl dibutyltin chloride is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organotin compounds are known for their versatility and are used in a wide range of industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutyl dibutyltin chloride typically involves the reaction of dibutyltin dichloride with 3-hydroxybutanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2)_2\text{SnCl}_2 + \text{HOCH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2)_2\text{Sn(OCH}_2\text{CH}_2\text{CH}_2\text{OH})\text{Cl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxybutyl dibutyltin chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert the compound into other organotin species.
Substitution: The chloride group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Reduced organotin species.
Substitution: Various organotin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxybutyl dibutyltin chloride has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of coatings, plastics, and other materials due to its stabilizing properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxybutyl dibutyltin chloride involves its interaction with cellular components and enzymes. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s organotin moiety allows it to interact with various molecular targets, leading to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyltin dichloride: A precursor to 3-Hydroxybutyl dibutyltin chloride, used in similar applications.
Tributyltin chloride: Another organotin compound with different properties and applications.
Monobutyltin trichloride: Used in industrial applications but with different reactivity and properties.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct reactivity and applications compared to other organotin compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in both research and industry.
Eigenschaften
CAS-Nummer |
53477-39-7 |
|---|---|
Molekularformel |
C12H27ClOSn |
Molekulargewicht |
341.50 g/mol |
IUPAC-Name |
4-[dibutyl(chloro)stannyl]butan-2-ol |
InChI |
InChI=1S/C4H9O.2C4H9.ClH.Sn/c1-3-4(2)5;2*1-3-4-2;;/h4-5H,1,3H2,2H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
UDBASFPJVLLNSC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCC(C)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B13812409.png)
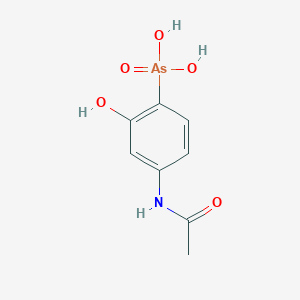
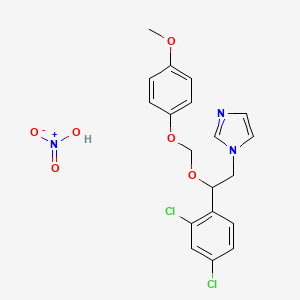
![Benzenemethanamine,N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro-](/img/structure/B13812438.png)

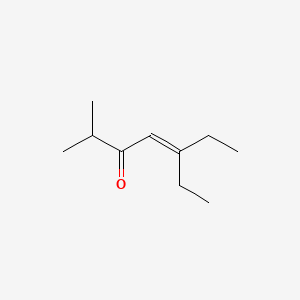
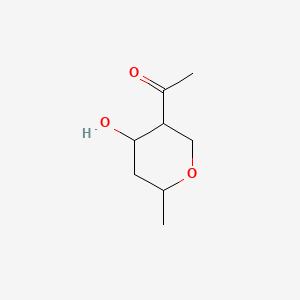
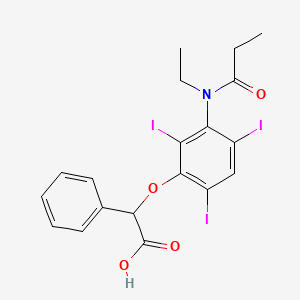
![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
